molecular formula C12H14N2O2 B1584566 Methyl L-tryptophanate CAS No. 4299-70-1

Methyl L-tryptophanate

Cat. No.: B1584566
CAS No.: 4299-70-1
M. Wt: 218.25 g/mol
InChI Key: KCUNTYMNJVXYKZ-JTQLQIEISA-N
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Description

Methyl L-tryptophanate is an ester derivative of the amino acid L-tryptophan. It is characterized by the presence of a methyl group attached to the carboxyl group of L-tryptophan. The compound has the molecular formula C12H14N2O2 and is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Methyl L-tryptophanate, also known as L-Tryptophan methyl ester, primarily targets the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is a rate-limiting enzyme in the kynurenine pathway, which is a major metabolic pathway of the essential amino acid tryptophan .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the kynurenine pathway . This pathway is responsible for the degradation of most dietary tryptophan into various bioactive compounds . These compounds regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl L-tryptophanate can be synthesized through the esterification of L-tryptophan. One common method involves the reaction of L-tryptophan with methanol in the presence of thionyl chloride. The reaction is typically carried out under reflux conditions for several hours. The product is then purified through various techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for purification and quality control is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl L-tryptophanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Methyl L-tryptophanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-tryptophan: The parent amino acid from which methyl L-tryptophanate is derived.

    Methyl D-tryptophanate: An isomer with a different stereochemistry.

    Tryptophan methyl ester: Another ester derivative of tryptophan.

Uniqueness: this compound is unique due to its specific esterification at the carboxyl group of L-tryptophan. This modification imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Methyl L-tryptophanate (MLT) is a derivative of tryptophan, an essential amino acid involved in various biological processes. This article explores the biological activity of MLT, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the chemical formula C₁₂H₁₄N₂O₂ and is classified under tryptophan derivatives. Its structure includes a methyl group attached to the nitrogen atom of the tryptophan side chain, which influences its biological activity.

  • Serotonin Synthesis : MLT is involved in the synthesis of serotonin (5-HT), a neurotransmitter critical for mood regulation. Studies indicate that MLT may enhance serotonin levels by influencing tryptophan metabolism through the kynurenine pathway .
  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : MLT has been shown to inhibit IDO, an enzyme that degrades tryptophan into kynurenine. This inhibition can lead to increased levels of tryptophan and its metabolites, which are crucial for serotonin production .
  • Immunomodulatory Effects : Research suggests that MLT may modulate immune responses by altering the balance of tryptophan metabolites. For instance, it has been associated with increased levels of kynurenic acid (KYNA), which possesses immunosuppressive properties .

Pharmacokinetics

The pharmacokinetics of MLT have been studied in various animal models. A significant finding is that after administration, MLT concentrations peak in the bloodstream within 12 hours, indicating efficient absorption and distribution .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Maximum Concentration~25.5 µM
Time to Peak Concentration12 hours
Clearance RateLow
BioavailabilityHigh

Case Studies

  • Epilepsy Research : A study utilizing α-[11C]methyl-L-tryptophan (AMT) as a PET tracer demonstrated its effectiveness in identifying epileptogenic regions in patients with pharmacoresistant epilepsy. The study found increased AMT uptake in affected brain areas, suggesting enhanced serotonin synthesis related to tryptophan metabolism .
  • Tumor Studies : Another investigation into brain tumors showed that MLT could be used as a biomarker for tumor detection via PET imaging. Increased trapping of MLT was observed in tumor tissues, correlating with elevated serotonin synthesis rates .
  • Immunomodulation in Animal Models : In vivo studies involving Balb/C mice treated with MLT revealed significant changes in tryptophan metabolism, characterized by increased TRP levels and decreased kynurenine ratios, indicating effective modulation of immune responses .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUNTYMNJVXYKZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884057
Record name L-Tryptophan, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4299-70-1
Record name L-Tryptophan methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tryptophan, methyl ester
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Record name L-Tryptophan, methyl ester
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Record name L-Tryptophan, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-tryptophanate
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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